3,5-Dimethyl-1-hexyn-3-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dimethylhex-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-5-8(4,9)6-7(2)3/h1,7,9H,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECRQCBKTGZNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041472 | |

| Record name | 3,5-Dimethyl-1-hexyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Hexyn-3-ol, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

107-54-0 | |

| Record name | 3,5-Dimethyl-1-hexyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1-hexyn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethyl-1-hexyn-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexyn-3-ol, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethyl-1-hexyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylhex-1-yn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHYL-1-HEXYN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q988C9BDWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethyl-1-hexyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,5-Dimethyl-1-hexyn-3-ol. The information is curated for professionals in research and development, particularly those in the pharmaceutical and chemical industries. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents a logical workflow for its application in chemical synthesis.

Core Physical and Chemical Properties

This compound is a tertiary acetylenic alcohol. Its chemical structure consists of a hexyn backbone with methyl groups at positions 3 and 5, and a hydroxyl group at position 3. This structure imparts specific physical and chemical characteristics relevant to its application as a surfactant, defoamer, and chemical intermediate.[1][2]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O | [3][4] |

| Molecular Weight | 126.20 g/mol | [3][4] |

| Appearance | Clear colorless to light yellow liquid | [3][5] |

| Boiling Point | 150-151 °C at 760 mmHg | [5] |

| 152.58 °C (estimated) | [6] | |

| Melting Point | -39 °C (estimate) | [1] |

| -68 °C | [1] | |

| Density | 0.859 g/mL at 25 °C | [5] |

| 0.850 to 0.860 g/mL at 20 °C | [6] | |

| 0.8545 g/cm³ at 20/20 °C | [1] | |

| Refractive Index (n20/D) | 1.434 | |

| 1.434 to 1.436 at 20 °C | [6] | |

| 1.452 | [1] | |

| Vapor Pressure | 4.5 mmHg at 20 °C | |

| 1.294 mmHg at 25 °C (estimated) | [6] | |

| Vapor Density | 4.34 (vs air) | |

| Flash Point | 44 °C (111.2 °F) - closed cup | |

| 44.44 °C (112.00 °F) | [6] | |

| Water Solubility | 8112 mg/L at 25 °C (estimated) | [6] |

| Slightly soluble | [1] | |

| LogP (o/w) | 1.750 (estimated) | [6] |

Experimental Protocols for Property Determination

While specific experimental reports for this compound are not detailed in the provided search results, standard methodologies are employed for determining the physical properties listed above.

2.1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method is distillation.

-

Apparatus: A round-bottom flask, heating mantle, distillation head with a thermometer, condenser, and receiving flask.

-

Procedure:

-

The liquid is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled for simple distillation.

-

The liquid is heated, and the temperature is recorded when the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses.

-

The atmospheric pressure is recorded, as the boiling point is pressure-dependent.

-

2.2. Density Measurement

Density is the mass per unit volume. A pycnometer (specific gravity bottle) provides high accuracy.

-

Apparatus: A pycnometer of a known volume, an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

2.3. Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

-

Apparatus: An Abbe refractometer.

-

Procedure:

-

A few drops of the sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale. The temperature is controlled and noted, as the refractive index is temperature-dependent.

-

Application in Chemical Synthesis: A Workflow Example

This compound is utilized as a precursor in various organic syntheses.[5] The following diagram illustrates a generalized workflow for its use in a palladium-mediated cross-coupling reaction to form a more complex molecule.

This diagram outlines the conversion of this compound to a vinylstannane intermediate via hydrostannylation. This intermediate then undergoes a palladium-catalyzed Stille cross-coupling reaction with an organic halide to yield the final product.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound. Various spectroscopic techniques have been used to characterize this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available for this compound, providing detailed information about the hydrogen and carbon framework of the molecule.[4][7][8]

-

Infrared (IR) Spectroscopy: IR spectra, including FTIR and ATR-IR, have been recorded, which would show characteristic absorption bands for the hydroxyl (-OH) and alkyne (C≡C-H and C≡C) functional groups.[4]

-

Mass Spectrometry (MS): Mass spectral data, typically from gas chromatography-mass spectrometry (GC-MS), is available and provides information on the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[4][9]

-

Raman Spectroscopy: Raman spectral data is also available for this compound.[9]

This combination of spectroscopic methods allows for unambiguous identification and characterization of this compound.

References

- 1. This compound [chembk.com]

- 2. usbio.net [usbio.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C8H14O | CID 61018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 107-54-0 [chemicalbook.com]

- 6. (±)-3,5-dimethyl-1-hexyn-3-ol, 107-54-0 [thegoodscentscompany.com]

- 7. This compound(107-54-0) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

3,5-Dimethyl-1-hexyn-3-ol chemical structure and bonding

An In-Depth Technical Guide to 3,5-Dimethyl-1-hexyn-3-ol: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a tertiary propargyl alcohol recognized for its utility as a versatile chemical intermediate. Its unique structure, featuring a terminal alkyne and a tertiary alcohol functional group, makes it a valuable building block in a wide range of applications, from the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals to its use as a specialty surfactant and performance additive in material science.[1] This guide provides a comprehensive overview of its chemical structure, bonding, physicochemical properties, and key experimental protocols relevant to its synthesis and derivatization.

Chemical Structure and Bonding

This compound possesses a unique molecular architecture that dictates its chemical reactivity and physical properties.

IUPAC Name: 3,5-dimethylhex-1-yn-3-ol[2] CAS Number: 107-54-0[2] Molecular Formula: C₈H₁₄O[2][3] Molecular Weight: 126.20 g/mol [3] SMILES: CC(C)CC(C)(C#C)O[2]

The structure consists of a six-carbon backbone. An isobutyl group is attached to a central tertiary carbon (C3), which is also bonded to a hydroxyl group (-OH), a methyl group (-CH₃), and a terminal ethynyl (B1212043) group (-C≡CH).

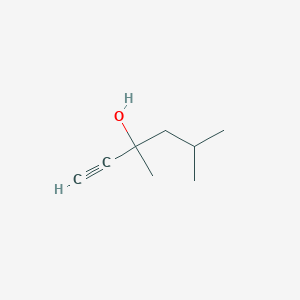

Caption: 2D structure of this compound.

Hybridization and Bonding

The electronic configuration and geometry of the molecule are defined by the hybridization of its carbon atoms.

-

sp³ Hybridization: The carbons of the isobutyl group (C4, C5, and its two methyl substituents) and the methyl group attached to C3 are all sp³ hybridized, resulting in tetrahedral geometry with bond angles of approximately 109.5°. The central carbon, C3, which bears the hydroxyl group, is also sp³ hybridized.

-

sp Hybridization: The two carbons of the ethynyl group (C1 and C2) are sp hybridized. This results in a linear geometry for the H-C≡C- moiety with a bond angle of 180°.

-

Sigma (σ) and Pi (π) Bonds: The molecule is held together by a framework of covalent bonds. All single bonds (C-C, C-H, C-O, O-H) are sigma (σ) bonds, formed by the direct overlap of hybrid orbitals. The carbon-carbon triple bond is a key feature, consisting of one strong sigma (σ) bond and two weaker pi (π) bonds, which are responsible for much of the molecule's reactivity.

Caption: Bonding and hybridization in this compound.

Data Presentation

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 150-151 °C (at 760 mmHg) | [5] |

| Density | 0.859 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.434 | |

| Vapor Pressure | 4.5 mmHg at 20 °C | |

| Flash Point | 44 °C (111.2 °F) - closed cup | |

| Water Solubility | Slightly soluble | [1] |

Spectroscopic Data

Spectroscopic analysis confirms the structure of the molecule. Key spectral features are outlined below.

| Technique | Characteristic Features |

| ¹H NMR | δ ~3.3 ppm (s, 1H): -OH proton. δ ~2.4 ppm (s, 1H): Acetylenic C-H proton. δ ~1.8-2.0 ppm (m, 1H): -CH- proton of the isobutyl group. δ ~1.6 ppm (d, 2H): -CH₂- protons. δ ~1.4 ppm (s, 3H): -CH₃ protons on C3. δ ~0.9 ppm (d, 6H): Two equivalent -CH₃ groups of the isobutyl moiety. |

| ¹³C NMR | δ ~87 ppm: Acetylenic carbon (C1, ≡CH). δ ~71 ppm: Acetylenic carbon (C2, -C≡). δ ~68 ppm: Tertiary carbinol carbon (C3, -C(OH)-). δ ~52 ppm: Methylene carbon (C4, -CH₂-). δ ~25 ppm: Methine carbon (C5, -CH-). δ ~31 ppm: Methyl carbon on C3. δ ~24 ppm: Isobutyl methyl carbons. |

| IR (cm⁻¹) | ~3300 (strong, broad): O-H stretch. ~3310 (strong, sharp): Acetylenic C-H stretch. ~2960 (strong): Aliphatic C-H stretch. ~2110 (weak): C≡C stretch. ~1150 (strong): C-O stretch. |

| Mass Spec | Molecular Ion (M⁺): m/z = 126. Key fragments often correspond to the loss of a methyl group (m/z = 111) or an isobutyl group (m/z = 69). |

Experimental Protocols

Synthesis via Ethynylation of 4-Methyl-2-pentanone

The most common method for synthesizing tertiary propargyl alcohols is the nucleophilic addition of an acetylide anion to a ketone. The following is a representative protocol for the synthesis of this compound using lithium acetylide.[1]

Reaction Scheme: 4-Methyl-2-pentanone + Lithium Acetylide → this compound (after acidic workup)

Methodology:

-

Apparatus Setup: A multi-necked, round-bottom flask is flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., Nitrogen or Argon). The flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a gas inlet.

-

Reagent Preparation: A solution of lithium acetylide-ethylenediamine complex (1.1 equivalents) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) is prepared in the reaction flask and cooled to -78 °C using a dry ice/acetone bath.

-

Substrate Addition: 4-Methyl-2-pentanone (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred lithium acetylide solution via the dropping funnel, ensuring the internal temperature remains below -70 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at -78 °C for one hour and then allowed to warm slowly to room temperature over several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C.

-

Workup and Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Caption: General workflow for the synthesis of the title compound.

Applications in Research and Drug Development

This compound is not typically used as a final product but serves as a crucial intermediate.

-

Pharmaceutical Synthesis: It is a precursor for various APIs. The terminal alkyne can be functionalized through reactions like Sonogashira coupling, click chemistry, or hydrostannylation/Stille cross-coupling to build more complex molecular scaffolds.[5][6] It is particularly relevant in the synthesis of triazole-based antifungal agents.

-

Agrochemicals: The molecule is used in the manufacturing of specialized herbicides and fungicides.[1]

-

Material Science: In silicone formulations, it acts as a pot life extender or inhibitor for platinum-catalyzed curing systems, controlling the cross-linking rate at room temperature.[4]

-

Specialty Chemicals: It can be used as a volatile surfactant, viscosity reducer, and defoamer in various industrial applications.[1]

Safety Information

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a structurally interesting and synthetically important molecule. A thorough understanding of its bonding, properties, and reactivity is essential for chemists in academia and industry. Its bifunctional nature allows for a wide array of chemical transformations, securing its role as a valuable intermediate in the development of new drugs, advanced materials, and other high-value chemical products.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C8H14O | CID 61018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dgunionchem.com [dgunionchem.com]

- 5. This compound | 107-54-0 [chemicalbook.com]

- 6. 3,5-二甲基-1-己炔-3-醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. escholarship.org [escholarship.org]

A Technical Guide to 3,5-Dimethyl-1-hexyn-3-ol (CAS 107-54-0)

Abstract: This document provides a comprehensive technical overview of 3,5-Dimethyl-1-hexyn-3-ol (CAS: 107-54-0), a versatile tertiary acetylenic alcohol. It details the compound's physicochemical properties, spectroscopic characteristics, synthesis, and key chemical reactions. This guide summarizes its diverse applications, ranging from a surfactant and solvent to a critical intermediate in chemical synthesis, including for pharmaceutical development. Safety and toxicological data are also presented. The information is intended for researchers, chemists, and professionals in drug development and materials science.

Introduction

This compound is an organic chemical compound classified as a tertiary acetylenic alcohol. It is a clear, colorless to light yellow liquid with a camphor-like odor.[1][2][3] Also known by trade names such as Surfynol 61, it is recognized for its utility as a volatile surfactant, viscosity-reducing agent, and defoamer.[1][4] Its unique structure, featuring both a hydroxyl group and a terminal alkyne, makes it a valuable building block in organic synthesis for creating more complex molecules.[2]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in Table 1. This data is critical for its application in experimental design, chemical engineering, and safety assessments.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 107-54-0 | [5][6] |

| Molecular Formula | C₈H₁₄O | [3][5][6][7] |

| Molecular Weight | 126.20 g/mol | [5][7] |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

| Boiling Point | 150-151 °C at 760 mmHg | [1][2] |

| Freezing Point | -68 °C | [1] |

| Density | 0.859 g/mL at 25 °C | [2][8] |

| Flash Point | 44 °C (111.2 °F) - closed cup | [1][6] |

| Vapor Pressure | 4.5 mmHg at 20 °C | [2] |

| Vapor Density | 4.34 (vs. air) | [2] |

| Refractive Index | n20/D 1.434 | [5] |

| Solubility | Slightly soluble in water; soluble in alcohol. | [1][5] |

| logP (o/w) | ~1.75 (estimated) |[5] |

Spectroscopic Data

Structural elucidation and purity assessment of this compound are typically performed using standard spectroscopic methods. A summary of available spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data Summary

| Technique | Description | Source(s) |

|---|---|---|

| ¹H NMR | Proton Nuclear Magnetic Resonance spectra are available. | [9] |

| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance spectra are available. | [10] |

| Mass Spectrometry (MS) | GC-MS data is available for mass fragmentation analysis. | [11] |

| Infrared (IR) Spectroscopy | FTIR, ATR-IR, and Vapor Phase IR spectra have been recorded. | [7] |

| Raman Spectroscopy | Raman spectral data is available. |[11] |

Synthesis and Reactivity

This compound serves as both a product of targeted synthesis and a precursor for various chemical transformations.

General Synthesis Protocol

The industrial synthesis of this compound is typically achieved through the ethynylation of 4-methyl-2-pentanone (B128772). This reaction involves the nucleophilic attack of an acetylide anion on the carbonyl carbon of the ketone, followed by an acidic workup to protonate the resulting alkoxide.

Experimental Protocol: Ethynylation of 4-Methyl-2-pentanone

-

Acetylide Formation: Acetylene gas is bubbled through a suspension of a strong base, such as sodium amide (NaNH₂) or a Grignard reagent (e.g., ethylmagnesium bromide), in an anhydrous ether solvent (like THF or diethyl ether) under an inert atmosphere (N₂ or Ar) to form the sodium or magnesium acetylide.

-

Reaction with Ketone: A solution of 4-methyl-2-pentanone in the same anhydrous solvent is added dropwise to the acetylide suspension at a controlled temperature, typically 0-10 °C. The reaction is allowed to proceed for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Workup: The reaction mixture is carefully quenched by the slow addition of an aqueous acid solution (e.g., dilute H₂SO₄ or NH₄Cl solution) to neutralize the base and protonate the alkoxide intermediate.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Key Chemical Reactions

The terminal alkyne and tertiary alcohol functional groups allow for a range of chemical transformations. It is a known precursor for synthesizing more complex molecules.[2]

-

Esterification: The tertiary hydroxyl group can undergo esterification with acetic anhydride (B1165640) to form 3,5-dimethyl-1-hexyn-3-acetate.[2]

-

Palladium-Mediated Coupling: It can be used to synthesize 3,5-Dimethyl-1-phenyl-1-hexen-3-ol through a one-pot palladium-mediated hydrostannylation/Stille cross-coupling reaction.[2]

-

Addition Reactions: The alkyne can undergo an anti-Markovnikov addition of benzoic acid to yield 3,5-Dimethyl-3-hydroxy-1-hexen-1-yl benzoate.[2]

Applications

This compound has a wide array of applications across different industries:

-

Surfactant and Defoamer: It is used as a surfactant and antifoaming agent, particularly in water-based coatings and glass cleaners.[1][12]

-

Silicone Formulations: It acts as an inhibitor for platinum-catalyzed vulcanizers in addition-type liquid silicone rubber formulations, delaying cross-linking at room temperature while allowing for rapid curing at higher temperatures.[8]

-

Chemical Intermediate: It is a valuable intermediate in the synthesis of various organic compounds, including fragrances and specialty chemicals.[12]

-

Solvent and Stabilizer: It can be used as a solvent and as a stabilizer for chlorinated organic compounds.[1]

-

Research Applications: In a research context, it has been used in the development of PCR substrate films and studied for its reaction kinetics with hydroxyl radicals.[6][13] An isotopically labelled version, this compound-d5, is available for use in tracer studies.[14]

Safety and Toxicology

This compound is a flammable liquid and is harmful if swallowed.[7][15] It can cause skin, eye, and respiratory tract irritation.[15] Proper personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be used when handling this chemical.[15]

Table 3: Hazard and Safety Information

| Hazard Type | GHS Classification | Source(s) |

|---|---|---|

| Physical Hazard | H226: Flammable liquid and vapor | [7] |

| Health Hazards | H301/H302: Toxic/Harmful if swallowedH311/H312: Toxic/Harmful in contact with skinH319: Causes serious eye irritation | [7][16] |

| Signal Word | Danger | |

| Storage Class | 3 (Flammable liquids) | |

| WGK (Germany) | WGK 3 (highly hazardous for water) |

| Ecotoxicity | Toxicity to algae: EC50 - 53 mg/L - 72 h |[17] |

Conclusion

This compound is a multifunctional chemical with significant industrial and research applications. Its distinct properties, derived from its tertiary alcohol and terminal alkyne groups, make it an effective surfactant, a crucial component in silicone chemistry, and a versatile building block for organic synthesis. A thorough understanding of its physicochemical properties, reactivity, and safety profile is essential for its effective and safe utilization.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 107-54-0 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 1-Hexyn-3-ol, 3,5-dimethyl- (CAS 107-54-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. (±)-3,5-dimethyl-1-hexyn-3-ol, 107-54-0 [thegoodscentscompany.com]

- 6. This compound | 107-54-0 | FD03175 | Biosynth [biosynth.com]

- 7. This compound | C8H14O | CID 61018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dgunionchem.com [dgunionchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(107-54-0) 13C NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 14. usbio.net [usbio.net]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. echemi.com [echemi.com]

- 17. This compound - Safety Data Sheet [chemicalbook.com]

Spectral Analysis of 3,5-Dimethyl-1-hexyn-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the tertiary acetylenic alcohol, 3,5-Dimethyl-1-hexyn-3-ol. The information presented herein is crucial for the qualitative and quantitative analysis of this compound, facilitating its identification, characterization, and application in various research and development settings. This document summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and visual representations of the analytical workflow and molecular fragmentation.

Spectral Data Summary

The spectral data for this compound is compiled from various spectroscopic techniques. The following tables provide a quantitative summary of the available data to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) Spectral Data (Predicted)

| Protons | Chemical Shift (ppm) Range | Multiplicity |

| -C≡C-H | 2.0 - 3.0 | Singlet |

| -OH | 1.5 - 4.0 (variable) | Singlet (broad) |

| -CH ₂- | 1.5 - 1.8 | Multiplet |

| -CH (CH₃)₂ | 1.8 - 2.2 | Multiplet |

| -C(OH)-CH ₃ | 1.2 - 1.6 | Singlet |

| -CH(CH ₃)₂ | 0.8 - 1.0 | Doublet |

¹³C NMR (Carbon NMR) Spectral Data

Publicly available ¹³C NMR spectra for this compound confirm the presence of the expected carbon environments.[2]

| Carbon | Chemical Shift (ppm) Range |

| C ≡C-H | 80 - 90 |

| -C ≡C-H | 70 - 80 |

| -C (OH)- | 65 - 75 |

| -C H₂- | 40 - 50 |

| -C H(CH₃)₂ | 25 - 35 |

| -C(OH)-C H₃ | 20 - 30 |

| -CH(C H₃)₂ | 20 - 25 |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[3]

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C≡C-H stretch (alkyne) | 3250 - 3350 | Strong, Sharp |

| C-H stretch (alkane) | 2850 - 3000 | Medium to Strong |

| C≡C stretch (alkyne) | 2100 - 2260 | Weak to Medium |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

Mass Spectrometry (MS) Data

Mass spectrometry data for this compound reveals a distinct fragmentation pattern useful for its identification. The following table lists the major fragments observed.[4]

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 111 | ~10 | [M-CH₃]⁺ |

| 93 | ~5 | [M-CH₃-H₂O]⁺ |

| 69 | 100 | [C₅H₉]⁺ |

| 57 | ~5 | [C₄H₉]⁺ |

| 43 | ~25 | [C₃H₇]⁺ |

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in this guide. These represent standard procedures for obtaining the spectral data of a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: A small drop of neat this compound is placed directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used for analysis.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental interferences.

-

Sample Spectrum: The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source) is used.

-

GC Separation: A small volume of the sample solution (e.g., 1 µL) is injected into the GC inlet. The separation is performed on a suitable capillary column (e.g., a non-polar DB-5 or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure the elution of the compound. Helium is typically used as the carrier gas.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is commonly used to generate the molecular ion and fragment ions. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-300 amu).

-

Data Analysis: The resulting total ion chromatogram (TIC) is used to identify the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then analyzed to determine the molecular weight and fragmentation pattern.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed mass spectrometry fragmentation pathway for this compound.

References

Solubility Profile of 3,5-Dimethyl-1-hexyn-3-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Dimethyl-1-hexyn-3-ol in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines reported qualitative data with solubility information for structurally analogous compounds to predict its behavior. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a liquid analyte like this compound is provided.

Introduction to this compound

This compound is a tertiary acetylenic alcohol with a range of applications, including its use as a precursor in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring both a hydrophilic hydroxyl group and a hydrophobic hydrocarbon backbone, dictates its solubility characteristics. Understanding its solubility is crucial for its application in chemical synthesis, formulation development, and various analytical techniques.

Solubility Data

Qualitative Solubility

Published data indicates the following general solubility properties for this compound:

-

Soluble in: Alcohol, Chloroform, Ethyl Acetate.

-

Slightly soluble in: Water.

Predicted and Comparative Solubility

To provide a more detailed understanding, the following table includes the reported solubility of structurally similar tertiary acetylenic alcohols, 2-Methyl-3-butyn-2-ol and 1-ethynylcyclohexanol. This data can be used to infer the likely solubility of this compound in a range of common organic solvents. Given its larger hydrophobic carbon chain compared to 2-Methyl-3-butyn-2-ol, it is expected to have a slightly lower polarity.

| Solvent | Solvent Polarity | Predicted Solubility of this compound | Rationale and Comparative Data |

| Non-Polar Solvents | |||

| Hexane | Non-polar | Soluble | Non-polar solvents are expected to readily dissolve the hydrophobic hydrocarbon portion of the molecule. |

| Toluene | Non-polar | Soluble | Aromatic solvents are generally good solvents for organic compounds with both non-polar and some polar character. |

| Diethyl Ether | Slightly Polar | Soluble | 1-ethynylcyclohexanol is soluble in diethyl ether.[3][4] |

| Polar Aprotic Solvents | |||

| Acetone | Polar Aprotic | Miscible | 2-Methyl-3-butyn-2-ol is miscible with acetone.[5][6] |

| Ethyl Acetate | Polar Aprotic | Soluble | This compound is reported to be soluble in ethyl acetate. 2-Methyl-3-butyn-2-ol is also miscible with ethyl acetate.[5] |

| Chloroform | Polar Aprotic | Soluble | This compound is reported to be soluble in chloroform. |

| Polar Protic Solvents | |||

| Methanol (B129727) | Polar Protic | Miscible | A solution of 1000µg/ml in methanol is commercially available. 2-Methyl-3-butyn-2-ol is miscible with alcohol.[7][8] |

| Ethanol | Polar Protic | Miscible | This compound is reported to be soluble in alcohol. 1-ethynylcyclohexanol is soluble in ethanol.[3][4] 2-Methyl-3-butyn-2-ol is also soluble in ethanol.[6] |

| Water | Polar Protic | Slightly Soluble | As a molecule with a significant hydrocarbon portion, its solubility in water is limited.[9][10] 1-ethynylcyclohexanol has a reported water solubility of 10g/L at 20°C.[4] 2-Methyl-3-butyn-2-ol is miscible with water.[5][8] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of reaching equilibrium saturation of the solvent with the solute.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or magnetic stirrer

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Syringes and filters (0.45 µm)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a shaker or stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature for a sufficient time to allow for the separation of the undissolved solute.

-

For fine suspensions, centrifugation can be used to facilitate the separation of the excess solute.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution).

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining microparticles.

-

Accurately dilute the filtered aliquot with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

-

Visualizations

The following diagrams illustrate a typical experimental workflow for solubility determination and a synthetic pathway involving this compound.

Caption: A generalized workflow for the experimental determination of solubility.

Caption: Synthesis of 3,5-Dimethyl-1-phenyl-1-hexen-3-ol.[11]

References

- 1. This compound | 107-54-0 [chemicalbook.com]

- 2. jocpr.com [jocpr.com]

- 3. Page loading... [guidechem.com]

- 4. 1-Ethynylcyclohexanol, 99% | Fisher Scientific [fishersci.ca]

- 5. 2-Methyl-3-butyn-2-ol, 98% | Fisher Scientific [fishersci.ca]

- 6. nbinno.com [nbinno.com]

- 7. 2-Methyl-3-butyn-2-ol|C5H8O|115-19-5 [benchchem.com]

- 8. 2-methyl-3-butyn-2-ol, 115-19-5 [thegoodscentscompany.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 3,5-二甲基-1-己炔-3-醇 98% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Physicochemical Properties of 3,5-Dimethyl-1-hexyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 3,5-Dimethyl-1-hexyn-3-ol (CAS No. 107-54-0), a versatile organic compound used as a solvent, stabilizer, and intermediate in various chemical syntheses. This document outlines its key physical properties, details the experimental methodologies for their determination, and presents a logical workflow for these analytical procedures.

Physicochemical Data of this compound

The following table summarizes the key quantitative physical properties of this compound. Data has been compiled from various chemical and safety data sources to provide a comparative overview.

| Property | Value | Source |

| Boiling Point | 150-151 °C (at 760 mmHg) | [1][2][3] |

| 152.6 °C (at 760 mmHg) | [1] | |

| 152.58 °C (at 760 mmHg, est.) | [4] | |

| 148 °C (at 760 Torr) | [5] | |

| Melting Point | -39 °C (estimate) | [1][5] |

| -68 °C | [1] | |

| Density | 0.859 g/mL (at 25 °C) | [2][3] |

| 0.886 g/cm³ | [1] | |

| Refractive Index | n20/D 1.434 | [2][3] |

| 1.452 | [1] | |

| Flash Point | 44 °C (111.2 °F) - closed cup | [1] |

| Vapor Pressure | 4.5 mmHg (at 20 °C) | [3] |

| 1.29 mmHg (at 25 °C) | [1] | |

| Molecular Formula | C₈H₁₄O | [1][6][7][8] |

| Molecular Weight | 126.20 g/mol | [3][6][8] |

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of the boiling and melting points of organic compounds like this compound.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.[9][10]

Methodology: Capillary Tube Method using a Mel-Temp Apparatus

-

Sample Preparation: A small amount of the solid compound is finely powdered. The open end of a capillary tube is pushed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[10][11][12]

-

Apparatus Setup: The capillary tube is placed into the sample holder of a Mel-Temp apparatus. A thermometer or digital temperature probe is inserted into the designated well to monitor the temperature of the heating block.[9]

-

Initial Determination: A rapid heating rate (e.g., 10-20 °C per minute) is used to get an approximate melting range. This helps to save time in subsequent, more accurate measurements.[9][11]

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated rapidly to a temperature about 10-15 °C below the approximate melting point. The heating rate is then reduced to a slow and steady rate, typically 1-2 °C per minute.[9][11]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the range.[9][10] This process is typically repeated to ensure consistency.[9]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the transition from a liquid to a gaseous state.[13][14]

Methodology: Micro-Boiling Point Determination using a Thiele Tube

This method is suitable for small sample volumes.[15][16]

-

Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with its open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer using a rubber band. The entire setup is then placed in a Thiele tube containing a high-boiling point oil (like mineral oil or silicone oil), ensuring the sample is below the oil level.[15][17]

-

Heating and Observation: The arm of the Thiele tube is gently and uniformly heated with a Bunsen burner or other heat source.[17] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Data Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, heating is stopped.[15][17] The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[15][17] The atmospheric pressure should be recorded alongside the boiling point.

Workflow and Process Visualization

The following diagrams illustrate the logical workflows for the determination of melting and boiling points.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Micro-Boiling Point Determination.

References

- 1. This compound [chembk.com]

- 2. This compound | 107-54-0 [chemicalbook.com]

- 3. This compound 98 107-54-0 [sigmaaldrich.com]

- 4. (±)-3,5-dimethyl-1-hexyn-3-ol, 107-54-0 [thegoodscentscompany.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C8H14O | CID 61018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. davjalandhar.com [davjalandhar.com]

- 13. alnoor.edu.iq [alnoor.edu.iq]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. uomus.edu.iq [uomus.edu.iq]

Synonyms for 3,5-Dimethyl-1-hexyn-3-ol in chemical literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethyl-1-hexyn-3-ol, a versatile acetylenic alcohol used in various chemical applications. This document details its chemical synonyms, physical and chemical properties, a representative synthesis protocol, and its role as a chemical intermediate.

Nomenclature and Identification

This compound is known by several names in chemical literature and commerce. A comprehensive list of its synonyms, along with its key registry numbers, is provided below for clear identification.

| Identifier Type | Identifier |

| IUPAC Name | 3,5-dimethylhex-1-yn-3-ol[1] |

| CAS Number | 107-54-0[2] |

| EC Number | 203-500-9 |

| Alternate Names | 3,5-Dimethyl-1-hexyne-3-ol[2], 3,5-Dimethylhexyn-3-ol[2] |

| Trade Names | Surfynol 61 |

| Linear Formula | (CH₃)₂CHCH₂C(CH₃)(OH)C≡CH |

| InChI | InChI=1S/C8H14O/c1-5-8(4,9)6-7(2)3/h1,7,9H,6H2,2-4H3[1] |

| InChIKey | NECRQCBKTGZNMH-UHFFFAOYSA-N[1] |

| SMILES | CC(C)CC(C)(O)C#C |

Physicochemical Properties

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₁₄O[2] |

| Molecular Weight | 126.20 g/mol [2] |

| Appearance | Colorless to light yellow, clear liquid |

| Density | 0.859 g/mL at 25 °C |

| Boiling Point | 150-151 °C |

| Flash Point | 44 °C (111.2 °F) - closed cup |

| Refractive Index | n20/D 1.434 |

| Vapor Pressure | 4.5 mmHg at 20 °C |

| Vapor Density | 4.34 (vs air) |

Experimental Protocols: Synthesis of this compound

Reaction: The nucleophilic addition of the acetylide to the carbonyl carbon of the ketone.

Materials:

-

Ethynylmagnesium bromide (0.5 M solution in THF)

-

4-Methyl-2-pentanone (B128772) (Methyl isobutyl ketone)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen or argon inlet is assembled. The system is flushed with the inert gas.

-

Addition of Ketone: 4-Methyl-2-pentanone (1 equivalent) is dissolved in anhydrous THF and added to the reaction flask. The solution is cooled to 0 °C in an ice bath.

-

Grignard Reagent Addition: Ethynylmagnesium bromide solution (approximately 2.2 equivalents) is added dropwise to the stirred solution of the ketone via the dropping funnel over a period of 30-60 minutes. The temperature is maintained at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.

-

Quenching: The reaction is carefully quenched by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Applications as a Chemical Intermediate

This compound is a valuable building block in organic synthesis. Its terminal alkyne and tertiary alcohol functional groups allow for a variety of subsequent chemical transformations.

Caption: Synthetic pathways originating from this compound.

The diagram above illustrates how this compound can be used as a precursor to synthesize more complex molecules through various reactions, including palladium-mediated cross-coupling, esterification, and addition reactions.

References

A Technical Guide to 3,5-Dimethyl-1-hexyn-3-ol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a comprehensive technical resource for researchers and professionals interested in the procurement and application of 3,5-Dimethyl-1-hexyn-3-ol. This versatile terminal alkyne is a valuable building block in various fields of chemical synthesis, including drug discovery and materials science. This document outlines its commercial availability, key chemical and physical properties, and detailed experimental protocols for its use in several important synthetic transformations.

Commercial Availability and Supplier Specifications

This compound is readily available from a range of commercial suppliers, typically at a purity of 98% or greater. Researchers can procure this chemical in quantities ranging from grams to kilograms to suit both laboratory-scale research and larger development projects. Below is a summary of typical product specifications from prominent suppliers.

| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | ≥98% | 100 mL, 500 mL | 107-54-0 | C₈H₁₄O | 126.20 |

| TCI America | >98.0% (GC) | 25 mL, 500 mL | 107-54-0 | C₈H₁₄O | 126.20 |

| Santa Cruz Biotechnology | Not specified | 107-54-0 | C₈H₁₄O | 126.20 | |

| Amerigo Scientific | 98% | Not specified | 107-54-0 | C₈H₁₄O | 126.20 |

| ChemicalBook | 99% | Inquire | 107-54-0 | C₈H₁₄O | 126.20 |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in experimental design. The following table summarizes its key properties.[1][2][3][4]

| Property | Value |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 150-151 °C (lit.)[4] |

| Density | 0.859 g/mL at 25 °C (lit.)[4] |

| Refractive Index (n20/D) | 1.434 (lit.)[4] |

| Flash Point | 44 °C (111.2 °F) - closed cup[4] |

| Vapor Pressure | 4.5 mmHg (at 20 °C)[4] |

| Vapor Density | 4.34 (vs air)[4] |

| Solubility in Water | 11.6 g/L at 20 °C[1] |

Experimental Protocols and Synthetic Applications

This compound serves as a versatile precursor in a variety of organic reactions. Its terminal alkyne functionality is particularly useful for carbon-carbon bond formation and derivatization. Below are detailed protocols for three key transformations.

Palladium-Catalyzed Hydrostannylation/Stille Cross-Coupling

This one-pot reaction is a powerful method for the stereoselective synthesis of substituted alkenes. The protocol involves the in-situ formation of a vinylstannane intermediate from this compound, which then undergoes a Stille cross-coupling with an organic halide.[5][6]

Reaction Scheme:

Detailed Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) and the organic halide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equivalents), to the reaction mixture.

-

Hydrostannylation: Slowly add tributyltin hydride (Bu₃SnH, 1.05 equivalents) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically stirred at room temperature or gently heated (e.g., to 50-65 °C) for several hours until completion.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of potassium fluoride (B91410) (KF). Stir the mixture vigorously for 30 minutes to precipitate the tin byproducts as a filterable solid.

-

Purification: Filter the mixture through a pad of Celite, washing with diethyl ether or ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield the desired substituted alkene.

Esterification with Acetic Anhydride (B1165640)

The hydroxyl group of this compound can be readily acylated to form the corresponding ester. This reaction is often catalyzed by a base or a Lewis acid.

Reaction Scheme:

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) or pyridine (B92270).

-

Reagent Addition: Add acetic anhydride (1.2-1.5 equivalents) to the solution. If not using pyridine as the solvent, add a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) or an excess of a tertiary amine like triethylamine.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Gentle heating may be applied if the reaction is slow.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.

Anti-Markovnikov Addition of Benzoic Acid

The terminal alkyne of this compound can undergo anti-Markovnikov addition of carboxylic acids, providing access to vinyl esters. This reaction is typically catalyzed by a transition metal complex.

Reaction Scheme:

Detailed Methodology:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 equivalent), benzoic acid (1.2 equivalents), and a suitable ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂ with a phosphine (B1218219) ligand).

-

Solvent: Use a dry, non-protic solvent such as toluene (B28343) or dioxane.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to isolate the desired anti-Markovnikov adduct.

Applications in Drug Development and Click Chemistry

The terminal alkyne group in this compound makes it a prime candidate for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[7][8][9][10][11] This reaction allows for the efficient and specific formation of 1,2,3-triazoles, which are important scaffolds in medicinal chemistry due to their metabolic stability and ability to participate in hydrogen bonding.

In drug development, this compound can be incorporated into a molecule of interest, which can then be "clicked" with an azide-functionalized partner. This partner could be a fluorescent dye for imaging, a polyethylene (B3416737) glycol (PEG) chain to improve solubility and pharmacokinetic properties, or another pharmacophore to create a bifunctional drug candidate. The hydroxyl group on this compound provides an additional site for further chemical modification.

General Click Chemistry Workflow:

This technical guide provides a foundational understanding of this compound for its application in research and development. For specific applications, further optimization of the provided protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.[1][12]

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. (±)-3,5-dimethyl-1-hexyn-3-ol, 107-54-0 [thegoodscentscompany.com]

- 3. This compound | C8H14O | CID 61018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-ジメチル-1-ヘキシン-3-オール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemistry.msu.edu [chemistry.msu.edu]

- 6. chemistry.msu.edu [chemistry.msu.edu]

- 7. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click Chemistry [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. pcbiochemres.com [pcbiochemres.com]

- 11. クリックケミストリー試薬の概要 [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

Navigating the Safe Handling of 3,5-Dimethyl-1-hexyn-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 3,5-Dimethyl-1-hexyn-3-ol (CAS No. 107-54-0), a versatile acetylenic alcohol used in various industrial and research applications, including as a volatile surfactant, viscosity-reducing agent, and intermediate in organic synthesis.[1][2] Adherence to strict safety protocols is paramount when working with this flammable and potentially harmful chemical.

Physicochemical and Toxicological Profile

A comprehensive understanding of the compound's properties is the foundation of safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O | [3][4] |

| Molecular Weight | 126.20 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Odor | Camphor-like | [1] |

| Boiling Point | 150-151 °C | [1] |

| Freezing Point | -68 °C | [1] |

| Flash Point | 44 °C / 111.2 °F (closed cup) | [1][5] |

| Auto-ignition Temperature | 354 °C | [3] |

| Density | 0.8545 g/mL at 20°C | [1] |

| Vapor Pressure | 4.5 mmHg at 20 °C | [3] |

| Vapor Density | 4.34 (vs air) | |

| Solubility in Water | 11.6 g/L at 20 °C | [3] |

| Partition Coefficient (log Pow) | 1.85 (Calculated) | [3] |

| Refractive Index | 1.452 | [1] |

Table 2: Toxicological Data for this compound

| Endpoint | Value | Species | Source(s) |

| LD50 Dermal | > 1000 mg/kg | Rabbit | [5] |

| EC50 (Algae) | 53 mg/L (72 h) | - | [3] |

| Inhalation Toxicity (LC50) | > 20 mg/L (1 h, dust and mist) | Rat | [6] |

| Inhalation Toxicity (LC50) | > 5 mg/L (4 h, dust and mist) | Rat | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its flammability and potential for causing harm upon exposure.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[6]

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[4][7]

-

H319: Causes serious eye irritation.[6]

The following diagram illustrates the logical relationship between the hazards and the necessary personal protective equipment.

Caption: Relationship between hazards of this compound and corresponding PPE.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risks.

Handling:

-

Ventilation: Use only outdoors or in a well-ventilated area.[3][5] Ensure adequate ventilation, especially in confined areas.[5] Local exhaust ventilation may be necessary.[6]

-

Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[3][5] No smoking.[3][5]

-

Static Discharge: Take precautionary measures against static discharge.[7] Ground and bond container and receiving equipment.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[3][5] Eyeshields, faceshields, and a type ABEK (EN14387) respirator filter are recommended.

-

Hygiene: Do not eat, drink, or smoke when using this product.[3][5] Wash hands and any exposed skin thoroughly after handling.[3][5][6] Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][7]

Storage:

-

Conditions: Store in a well-ventilated place and keep cool.[3][7] Keep the container tightly closed in a dry place.[5]

-

Incompatible Materials: Store away from strong oxidizing agents, acid anhydrides, and acid chlorides.[5]

Emergency and First Aid Procedures

In the event of an exposure or emergency, prompt and appropriate action is crucial.

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing for at least 15 minutes and seek medical attention.[5]

-

Skin Contact: Take off immediately all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[6] If skin irritation occurs, get medical advice/attention.[5] Wash contaminated clothing before reuse.[5]

-

Ingestion: If swallowed, immediately call a POISON CENTER or doctor/physician.[3] Rinse mouth.[3]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5] If you feel unwell, call a POISON CENTER or doctor/physician.[5]

-

Fire: In case of fire, use CO₂, dry chemical, or foam for extinction.[5] Water spray may be used to cool closed containers.[5]

Spill and Disposal Management

Spill Response:

-

Remove all sources of ignition.[5]

-

Use spark-proof tools and explosion-proof equipment.[5]

-

Soak up the spill with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[5]

-

Collect the absorbed material into suitable, closed containers for disposal.[5]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with applicable local, state, and federal regulations.[3][5][7]

The following workflow outlines the key stages for the safe management of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Conclusion

While this compound is a valuable chemical intermediate, its flammable nature and potential health hazards necessitate stringent safety measures. This guide, based on available safety data, provides a framework for its responsible handling in a research and development setting. All personnel must be thoroughly trained on these procedures and have access to appropriate personal protective equipment and emergency facilities. Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | C8H14O | CID 61018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. msds.evonik.com [msds.evonik.com]

- 7. This compound | 107-54-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-1-hexyn-3-ol

Introduction: 3,5-Dimethyl-1-hexyn-3-ol (CAS No. 107-54-0), also known commercially as Surfynol 61, is a tertiary acetylenic alcohol.[1][2] Its unique structure, featuring a hydroxyl group and a terminal alkyne, imparts surfactant-like properties, making it valuable as a non-ionic specialty surfactant.[3] It is utilized in various industrial applications, including as a defoamer, wetting agent, and viscosity reducer.[3][4] This guide provides a summary of its available physicochemical data, outlines general experimental protocols for the determination of thermochemical properties, and illustrates relevant chemical and experimental workflows.

Physicochemical Data

The known physical properties of this compound are summarized below. These values are essential for handling, process design, and safety assessments in a research and development setting.

| Property | Value | Units | Source(s) |

| Molecular Formula | C₈H₁₄O | - | [2] |

| Molecular Weight | 126.20 | g·mol⁻¹ | [5] |

| Boiling Point | 150 - 151 | °C (at 760 mmHg) | |

| Melting Point | -68 | °C | [3] |

| Density | 0.859 | g·mL⁻¹ (at 25 °C) | |

| Vapor Pressure | 4.5 | mmHg (at 20 °C) | |

| Flash Point | 44.44 | °C | [6] |

| Refractive Index | 1.434 | n20/D | |

| Water Solubility | 9 | g·L⁻¹ (at 20 °C) | [3] |

General Experimental Protocols

Due to the absence of specific published thermochemical studies for this compound, this section describes generalized protocols for (A) its synthesis and (B) the determination of its enthalpy of formation.

A. Synthesis via Ethynylation of a Ketone

Tertiary acetylenic alcohols such as this compound are commonly synthesized via the Favorsky reaction, which involves the nucleophilic addition of an acetylide to a ketone.[7] The synthesis of this specific molecule would involve the reaction of acetylene (B1199291) with methyl isobutyl ketone (4-methyl-2-pentanone).

Methodology:

-

Catalyst Preparation: A catalytic base, such as potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂), is suspended in an inert, polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) in a reaction flask equipped for gas delivery.[7]

-

Acetylene Introduction: Acetylene gas is bubbled through the cooled suspension. The base deprotonates the acetylene to form the potassium or sodium acetylide in situ, which is a potent nucleophile.

-

Ketone Addition: Methyl isobutyl ketone is added dropwise to the reaction mixture while maintaining a low temperature (typically between -10 and 10 °C) to control the exothermic reaction.

-

Reaction Quenching & Extraction: After the reaction is complete, the mixture is neutralized with a weak acid or water. The organic product is then extracted from the aqueous phase using a solvent such as diethyl ether.[7]

-

Purification: The extracted organic layer is dried, and the solvent is removed. The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

B. Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of a liquid organic compound is typically determined indirectly from its enthalpy of combustion (ΔcH°). The standard experimental technique for measuring the heat of combustion is oxygen-bomb calorimetry.

Methodology:

-

Sample Preparation: A precisely weighed sample of the liquid (this compound) is placed in a crucible within a high-pressure stainless-steel vessel, known as a "bomb." A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere.

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen, typically to around 30 atm.

-

Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a thermally insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition and Measurement: The sample is ignited electrically via a fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise. The temperature is monitored until it reaches a maximum and then begins to cool.

-

Data Analysis: The corrected temperature change is calculated, accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (determined from the combustion of a standard substance like benzoic acid) is used to calculate the heat released during combustion.

-

Calculation of Enthalpy of Formation: The experimental enthalpy of combustion is calculated and corrected to standard state conditions. The standard enthalpy of formation is then determined using Hess's Law, applying the known standard enthalpies of formation for the combustion products, CO₂(g) and H₂O(l).

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and thermochemical analysis of this compound.

Caption: A flowchart illustrating the general synthesis pathway for this compound.

Caption: A diagram showing the experimental workflow for determining enthalpy of formation.

References

- 1. 1-Hexyn-3-ol, 3,5-dimethyl- (CAS 107-54-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1-Hexyn-3-ol, 3,5-dimethyl- [webbook.nist.gov]

- 3. 3,5-Dimethyl-1-hexin-3-ol – Wikipedia [de.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. (±)-3,5-dimethyl-1-hexyn-3-ol, 107-54-0 [thegoodscentscompany.com]

- 7. econferencezone.org [econferencezone.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dimethyl-1-hexyn-3-ol via Grignard Reaction

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3,5-dimethyl-1-hexyn-3-ol, a valuable tertiary acetylenic alcohol, through a Grignard reaction. The protocol details the preparation of the ethynylmagnesium bromide Grignard reagent and its subsequent reaction with methyl isobutyl ketone. This application note includes detailed methodologies, safety precautions, and data presentation to ensure reproducible and efficient synthesis. The information is targeted toward professionals in chemical research and drug development who utilize such building blocks in the synthesis of complex molecules.

Introduction

This compound is a key intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and specialty materials.[1] The presence of both a hydroxyl group and a terminal alkyne allows for a variety of subsequent chemical transformations. The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and in this context, it provides a straightforward route to tertiary alcohols from ketones.[2][3] The reaction involves the nucleophilic attack of a Grignard reagent on the carbonyl carbon of a ketone, followed by an acidic workup to yield the desired alcohol.

Reaction Scheme

The synthesis of this compound is a two-step process. First, ethynylmagnesium bromide is prepared from the reaction of a suitable Grignard reagent (e.g., ethylmagnesium bromide) with acetylene (B1199291) gas. Subsequently, the prepared ethynylmagnesium bromide reacts with methyl isobutyl ketone (4-methyl-2-pentanone) to form the magnesium alkoxide intermediate, which upon acidic workup, yields the final product.

Step 1: Preparation of Ethynylmagnesium Bromide

Step 2: Reaction with Methyl Isobutyl Ketone

Data Presentation

Physical and Chemical Properties

| Property | Value |

| IUPAC Name | 3,5-Dimethylhex-1-yn-3-ol[4] |

| CAS Number | 107-54-0[4][5] |

| Molecular Formula | C₈H₁₄O[4] |

| Molecular Weight | 126.20 g/mol [4] |

| Appearance | Colorless to light yellow liquid[6] |

| Boiling Point | 150-151 °C |

| Density | 0.859 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.434 |

Spectroscopic Data

| Spectroscopic Technique | Key Characteristics |

| ¹H NMR | Data available in public databases.[3] |

| ¹³C NMR | Data available in public databases.[5] |

| IR Spectroscopy | Characteristic peaks for O-H and C≡C-H stretching. Data available from NIST.[5] |